molecular formula C11H10F4O2 B2862204 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid CAS No. 2416230-72-1

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B2862204
CAS No.: 2416230-72-1
M. Wt: 250.193
InChI Key: CPHKTVAHSGWUHY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid is a fluorinated building block of significant interest in medicinal chemistry and pharmaceutical research. The strategic incorporation of both a trifluoromethyl group and a fluorine atom on the phenyl ring is designed to enhance the molecule's properties, potentially leading to improved metabolic stability, altered electron distribution, and increased lipophilicity, which can positively influence a drug candidate's absorption and binding affinity . Compounds featuring similar 4,4,4-trifluoro-3-methylbutanoic acid scaffolds have been identified as crucial components in the development of microtubule-stabilizing agents . Such agents are being actively investigated as potential therapeutics for neurodegenerative diseases, including Alzheimer's disease, as they aim to address the underlying loss of microtubule density in neurons . Furthermore, this acid can serve as a key synthetic intermediate for the construction of more complex molecules, such as maraviroc, an FDA-approved antiviral drug, where a closely related difluorinated acid is used in the final coupling step . Its structure makes it a valuable precursor for generating novel chemical entities, particularly in the search for protease inhibitors, enzyme antagonists, and other biologically active compounds where the steric and electronic properties of the trifluoromethyl group are beneficial . This product is intended for research and development purposes in a controlled laboratory setting.

Properties

IUPAC Name

4,4,4-trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKTVAHSGWUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid
  • 4,4,4-Trifluoro-2-(4-chlorophenyl)-3-methylbutanoic acid
  • 4,4,4-Trifluoro-2-(4-bromophenyl)-3-methylbutanoic acid

Uniqueness

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .

Biological Activity

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-methylbutanoic acid (CAS Number: 2411238-83-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique properties imparted by the trifluoromethyl and fluorophenyl groups contribute to its stability and reactivity, making it a candidate for various biological applications.

  • Molecular Formula : C11H10F4O2
  • Molecular Weight : 250.19 g/mol
  • Structure : The presence of multiple fluorine atoms enhances its chemical stability and influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms can modulate the compound's lipophilicity and electronic properties, facilitating its binding to biological macromolecules.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit significant antiproliferative and antimicrobial activities. For instance, fluorinated compounds have been shown to inhibit the growth of various cancer cell lines and possess antibacterial properties against resistant strains.

Antiproliferative Activity

Studies on related fluorinated compounds suggest that this compound may exhibit antiproliferative effects in cancer cells. For example:

  • Fluorinated Benzothiazoles : These compounds have demonstrated potent antiproliferative activity without a biphasic dose-response relationship, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties. Research on similar trifluoromethyl-substituted compounds has revealed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL .

Data Table: Summary of Biological Activities

Activity Type Compound Target/Organism MIC/IC50 Reference
AntiproliferativeFluorinated BenzothiazolesVarious Cancer Cell LinesNot specified
AntimicrobialTrifluoromethyl-substitutedMRSA0.031–0.062 µg/mL
Enzyme InteractionSimilar Fluorinated CompoundsCytochrome P450Not specified

Case Studies

  • Fluorinated Benzothiazoles : A study highlighted their ability to inhibit cancer cell growth effectively while avoiding biphasic responses. This suggests that modifications in chemical structure can lead to enhanced activity against resistant cancer types.
  • Trifluoromethyl Salicylanilides : Another investigation demonstrated that certain trifluoromethyl-substituted salicylanilides exhibited improved activity against MRSA strains compared to traditional antibiotics like vancomycin .

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